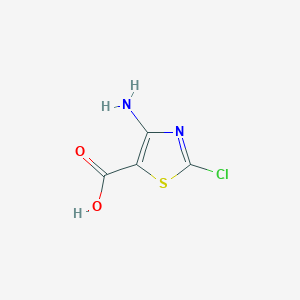

4-Amino-2-chlorothiazole-5-carboxylic acid

Description

Contextual Significance within Heterocyclic Chemistry Research

4-Amino-2-chlorothiazole-5-carboxylic acid belongs to the class of five-membered heterocyclic compounds known as thiazoles, which are integral to numerous areas of chemical research. The thiazole (B1198619) ring is a key structural motif found in a variety of biologically active compounds, including pharmaceuticals and natural products. The specific substitution pattern of this compound, featuring an amino group at the 4-position, a chloro group at the 2-position, and a carboxylic acid at the 5-position, makes it a versatile building block in synthetic chemistry.

The presence of multiple functional groups allows for a wide range of chemical transformations, enabling the synthesis of more complex molecules. In medicinal chemistry, derivatives of 2-aminothiazole (B372263) are of particular interest and have been investigated for a range of therapeutic applications. The 2-aminothiazole scaffold is recognized as a "privileged structure," meaning it is capable of binding to a variety of biological targets. Consequently, this compound serves as a valuable starting material for the development of novel compounds with potential pharmacological activity.

Historical Trajectories in Thiazole-5-carboxylic Acid Chemistry

The history of thiazole chemistry dates back to the late 19th century with the pioneering work of Hantzsch and Hofmann. sysrevpharm.org The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide, remains one of the most fundamental and widely used methods for constructing the thiazole ring. sysrevpharm.org This foundational reaction laid the groundwork for the synthesis of a vast array of thiazole derivatives.

The development of methods to introduce a carboxylic acid group at the 5-position of the thiazole ring represented a significant advancement, as this functional group provides a handle for further derivatization, such as amidation and esterification. Early methods for the synthesis of thiazole-5-carboxylic acids were often multi-step processes with variable yields. Over the years, research has focused on developing more efficient and versatile synthetic routes. These include modifications of the Hantzsch synthesis using starting materials that already contain the carboxylate functionality, as well as post-synthetic modifications of a pre-formed thiazole ring. The introduction of substituents such as amino and chloro groups has further expanded the synthetic utility of this class of compounds, allowing for the creation of a diverse library of molecules for various research applications.

Fundamental Structural Features and Inherent Reactive Sites of this compound

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups on the aromatic thiazole ring. The molecule possesses several reactive sites that can be targeted in chemical synthesis.

The amino group at the 4-position is a nucleophilic center and can undergo reactions typical of aromatic amines, such as acylation, alkylation, and diazotization. The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for its replacement with other functional groups. The carboxylic acid at the 5-position can be converted into a variety of derivatives, including esters, amides, and acid chlorides. The thiazole ring itself can also participate in reactions, although its aromaticity lends it a degree of stability.

The electronic nature of the substituents significantly influences the reactivity of the ring. The amino group is an electron-donating group, which activates the ring towards electrophilic substitution. Conversely, the chloro and carboxylic acid groups are electron-withdrawing, which deactivates the ring towards electrophiles but can facilitate nucleophilic attack.

Below is a table summarizing some of the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₄H₃ClN₂O₂S |

| Molecular Weight | 178.59 g/mol |

| CAS Number | 302964-17-0 |

| Appearance | Solid |

| Canonical SMILES | C1=C(N=C(S1)Cl)N(C(=O)O) |

Data sourced from PubChem CID 83671776. nih.gov

Current Research Gaps and Prospective Avenues for Scholarly Inquiry Pertaining to this compound

Despite the utility of this compound and its derivatives, there remain several areas that warrant further investigation. A significant research gap is the full exploration of its potential in the synthesis of novel bioactive molecules. While the 2-aminothiazole scaffold is well-studied, the specific combination of substituents in this compound may offer unique opportunities for drug design that have not yet been fully realized.

Prospective avenues for scholarly inquiry include:

Development of Novel Synthetic Methodologies: Research into more efficient, scalable, and environmentally friendly methods for the synthesis of this compound and its derivatives would be highly valuable. This could involve the use of novel catalysts or flow chemistry techniques.

Exploration of New Biological Activities: A systematic investigation of the biological activities of a diverse library of compounds derived from this compound could lead to the discovery of new therapeutic agents. Given the prevalence of the 2-aminothiazole core in anticancer agents, this is a particularly promising area. nih.gov

Materials Science Applications: The unique electronic and structural features of this compound could be exploited in the development of new materials, such as organic semiconductors or ligands for metal-organic frameworks.

Mechanistic Studies: A deeper understanding of the reaction mechanisms involved in the functionalization of this compound would enable more precise control over synthetic outcomes and facilitate the design of new reactions.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-chloro-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O2S/c5-4-7-2(6)1(10-4)3(8)9/h6H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLWVOBFLSMLAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(S1)Cl)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Amino 2 Chlorothiazole 5 Carboxylic Acid

Comprehensive Retrosynthetic Analysis and Key Strategic Disconnections

A thorough retrosynthetic analysis of 4-amino-2-chlorothiazole-5-carboxylic acid reveals several potential synthetic pathways. The primary disconnections of the thiazole (B1198619) ring itself lead to two main strategic approaches. The most common and direct approach involves the disconnection of the C4-C5 and N3-C4 bonds, which points towards the well-established Hantzsch thiazole synthesis. This strategy would involve the condensation of a thiourea (B124793) derivative with an α-halocarbonyl compound bearing the carboxylic acid functionality.

A second key disconnection can be made at the C2-N3 and C4-S1 bonds, suggesting a cyclocondensation approach between a molecule containing the S-C2-N3 fragment and a three-carbon component that will form the C4-C5 bond and introduce the amino and carboxylic acid groups.

Further analysis involves considering the sequential introduction of the substituents onto a pre-formed thiazole ring. For instance, one could envision the synthesis of a 2-chloro-thiazole-5-carboxylic acid intermediate followed by the regioselective introduction of the amino group at the C4 position. Conversely, a strategy commencing with a 4-aminothiazole-5-carboxylic acid scaffold would necessitate a directed chlorination at the C2 position. The feasibility of these latter approaches is highly dependent on the regioselectivity of the respective amination and halogenation reactions on the substituted thiazole ring.

Foundational Approaches to the Thiazole Ring Core Elaboration

Strategic Adaptations of the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the formation of the thiazole nucleus. synarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target molecule, this would necessitate a reaction between a substituted thiourea and an α-halo-β-ketoester or a related derivative.

A plausible adaptation would involve the reaction of a chloro- or bromoketoester with thiourea. The regioselectivity of the Hantzsch synthesis can sometimes be a concern, especially with unsymmetrical α-haloketones; however, the use of specific starting materials can lead to the desired isomer. rsc.org The reaction conditions, such as the choice of solvent and the use of acidic or basic catalysts, can also influence the outcome. rsc.org Greener approaches utilizing microwave irradiation or solid-supported catalysts have also been developed to improve yields and reduce reaction times. mdpi.com

Table 1: Representative Conditions for Hantzsch Thiazole Synthesis

| α-Halocarbonyl Component | Thioamide Component | Catalyst/Solvent | Temperature (°C) | Yield (%) |

| Ethyl 2-chloroacetoacetate | Thiourea | Ethanol | Reflux | 70-85 |

| Diethyl 2-bromo-3-oxosuccinate | N-acetylthiourea | Acetic Acid | 100 | 65-80 |

| Ethyl 2-bromo-3-oxobutanoate | Thiourea | Silica supported tungstosilicic acid | 80 | 85-95 mdpi.com |

Note: Yields are representative and can vary based on specific substrates and reaction conditions.

Chemoselective Cyclocondensation Reactions for Thiazole Formation

Beyond the Hantzsch synthesis, other chemoselective cyclocondensation reactions offer alternative routes to the thiazole core. These methods often provide access to different substitution patterns and may offer advantages in terms of starting material availability and reaction conditions.

One such approach involves the reaction of thioamides with alkynyl(aryl)iodonium reagents, which can lead to the formation of substituted thiazoles. This method avoids the use of α-haloketones and can proceed under mild conditions. Another strategy involves the multicomponent condensation of aminoazoles, arylpyruvic acids, and aldehydes, which can be controlled to produce specific heterocyclic structures. nih.gov

Furthermore, the synthesis of 5-aminothiazole-4-carboxylates has been achieved through various synthetic protocols, highlighting the versatility of cyclocondensation strategies in accessing functionalized thiazoles. researchgate.net These methods often rely on the careful selection of starting materials that already contain the necessary functional groups, thereby directing the formation of the desired product.

Precision Synthesis of the this compound Moiety

The introduction of the amino and chloro substituents with the correct regiochemistry is a critical aspect of the synthesis. This can be achieved either by incorporating these functionalities into the starting materials for the thiazole ring formation or by the selective functionalization of a pre-formed thiazole ring.

Regioselective Introduction of the Amino Functionality

The introduction of the amino group at the C4 position is most commonly achieved by using a starting material that already contains this functionality. For example, in a Hantzsch-type synthesis, the use of an α-aminocarbonyl compound or its equivalent is a common strategy.

Direct amination of a pre-formed 2-chlorothiazole-5-carboxylate at the C4 position presents a significant challenge due to the potential for competing reactions at other sites and the generally unreactive nature of the C4 position towards nucleophilic substitution. However, recent advances in C-H amination reactions could potentially offer a future avenue for such transformations, although specific examples for this system are not yet prevalent. The regioselective amination of polychloropyrimidines has been reported, suggesting that similar strategies might be developed for thiazole systems. nih.gov

Directed Halogenation for Chloro Substituent Installation

The installation of the chloro group at the C2 position can be accomplished in several ways. One common method is to start with a 2-aminothiazole (B372263) derivative and perform a Sandmeyer-type reaction. This involves the diazotization of the 2-amino group followed by treatment with a copper(I) chloride source. mdpi.com

Alternatively, direct chlorination of a 4-aminothiazole-5-carboxylic acid precursor could be envisioned. However, the regioselectivity of such a reaction would need to be carefully controlled to avoid chlorination at other positions on the ring or on the side chains. The presence of the activating amino group at C4 and the deactivating carboxylic acid group at C5 would influence the electronic properties of the thiazole ring and thus the site of electrophilic attack. Site-selective chlorination of C(sp3)-H bonds has been achieved using specific reagents, but the directed chlorination of a C(sp2)-H bond in a complex heterocyclic system like this requires specific methodologies. nih.gov

Table 2: Reagents for Halogenation of Thiazole Derivatives

| Thiazole Substrate | Halogenating Agent | Catalyst/Conditions | Position of Halogenation |

| 2-Aminothiazole | NaNO₂, HCl, CuCl | Sandmeyer Reaction | 2-position |

| 4-Methylthiazole | N-Chlorosuccinimide (NCS) | Acetonitrile | 5-position |

| 2-Phenylthiazole | Cl₂ | Acetic Acid | 5-position |

Note: The regioselectivity is highly dependent on the substituents already present on the thiazole ring.

Methodologies for Carboxylic Acid Group Formation and Modification

The introduction and subsequent modification of a carboxylic acid group at the 5-position of the 4-amino-2-chlorothiazole scaffold are critical steps in the synthesis of various biologically active molecules. Methodologies for forming this functional group often involve building the thiazole ring from precursors that already contain a carboxylate or a related functional group.

One prevalent strategy begins with ethyl β-ethoxyacrylate. semanticscholar.org This starting material undergoes an electrophilic α-bromination, followed by a cyclization reaction with thiourea to yield ethyl 2-aminothiazole-5-carboxylate. semanticscholar.org The resulting ester serves as a versatile intermediate which can then be hydrolyzed under basic or acidic conditions to afford the desired carboxylic acid.

An alternative approach involves constructing the C5-carboxamide functionality directly. This can be achieved by first reacting 3-ethoxyacryloyl chloride with a suitable aniline (B41778) to form a β-ethoxyacrylamide intermediate. semanticscholar.orgnih.gov This intermediate is then treated with a brominating agent, such as N-bromosuccinimide (NBS), and subsequently cyclized with thiourea. semanticscholar.orgnih.gov This sequence chemoselectively produces the 2-aminothiazole-5-carboxamide, bypassing the need for ester hydrolysis and potential protection/deprotection steps. semanticscholar.org

Once the carboxylic acid group is in place, it can be readily modified. A common modification is the formation of amides, which is crucial for creating derivatives with diverse biological properties. nih.gov This transformation is typically accomplished through two primary routes:

Activation to Acid Chloride: The carboxylic acid is converted to a more reactive acyl chloride, usually with reagents like thionyl chloride or oxalyl chloride. This acid chloride is then reacted with a primary or secondary amine to form the corresponding amide. mdpi.com

Peptide Coupling Agents: Direct coupling of the carboxylic acid with an amine can be mediated by various reagents. A frequently used agent is 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDCI), which facilitates the formation of the amide bond under mild conditions. nih.gov

These methodologies provide a robust toolkit for the synthesis and derivatization of thiazole-5-carboxylic acids, enabling the exploration of structure-activity relationships in medicinal chemistry.

Contemporary Synthetic Strategies and Principles of Green Chemistry in Relation to this compound

Modern organic synthesis is increasingly driven by the principles of green chemistry, which prioritize efficiency, safety, and environmental sustainability. In the context of synthesizing complex heterocyclic compounds like this compound and its derivatives, contemporary strategies such as advanced catalytic systems, microwave-assisted synthesis, and flow chemistry are becoming indispensable. These approaches aim to reduce reaction times, minimize waste, decrease energy consumption, and avoid the use of hazardous reagents, representing a significant advancement over traditional synthetic methods.

Catalytic Systems in Thiazole Synthesis and Derivatization

Catalysis is a cornerstone of green chemistry, offering pathways to accelerate reactions, improve selectivity, and lower the energy requirements of chemical transformations. In the synthesis of thiazole derivatives, various catalytic systems are employed.

During the preparation of thiazole precursors, basic catalysts such as pyridine (B92270) are utilized to facilitate the formation of acrylamides from acryloyl chlorides and anilines. nih.gov In subsequent derivatization steps, inorganic bases like potassium carbonate (K₂CO₃) can act as catalysts for reactions such as the N-acylation of the 2-amino group. nih.gov Phase-transfer catalysis has also been effectively used for the S-alkylation of related mercaptothiazoles, a method that helps prevent undesired ring-transformation side reactions. researchgate.net Furthermore, elemental iodine is a well-established catalyst for the classic Hantzsch thiazole synthesis, promoting the condensation of α-haloketones (or their equivalents) and thioamides. nih.gov

| Catalyst/Reagent | Reaction Type | Role/Function | Reference |

|---|---|---|---|

| Pyridine | Amide formation (precursor synthesis) | Acts as a basic catalyst to facilitate nucleophilic acyl substitution. | nih.gov |

| Potassium Carbonate (K₂CO₃) | N-Acylation | Serves as a base to deprotonate the amine, activating it for reaction. | nih.gov |

| Iodine (I₂) | Hantzsch thiazole synthesis | Facilitates the condensation and cyclization of reactants to form the thiazole ring. | nih.gov |

| Phase-Transfer Catalysts | S-Alkylation of mercaptothiazoles | Enables reaction between reactants in immiscible phases, preventing side reactions. | researchgate.net |

Microwave-Assisted Organic Synthesis of Thiazole Derivatives

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter timeframes compared to conventional heating methods. beilstein-journals.orgias.ac.in This technology utilizes microwave irradiation to heat the reaction mixture directly and efficiently, which can enhance reaction rates by orders of magnitude.

The application of MAOS is particularly beneficial for the synthesis of heterocyclic compounds. For instance, a one-pot, three-component synthesis of novel thiazolyl-pyridazinedione derivatives has been developed using microwave irradiation in conjunction with chitosan, a naturally occurring and biodegradable polymer, as a basic catalyst. nih.gov This eco-friendly approach provides the target compounds in high yields within minutes. nih.gov Similarly, the synthesis of various benzothiazoles has been achieved via a cyclocondensation reaction promoted by an oxidant under microwave conditions, demonstrating the broad applicability of this technique. ias.ac.in The direct condensation of carboxylic acids with aminoguanidine (B1677879) to form triazoles has also been optimized under controlled microwave conditions, a strategy that is suitable for volatile starting materials and is amenable to scaling up. mdpi.com

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Key Advantage | Reference |

|---|---|---|---|---|

| Synthesis of Thiazolyl-Pyridazinediones | Several hours | 4–8 minutes | Drastic reduction in reaction time; use of a green catalyst (chitosan). | nih.gov |

| Synthesis of 4-amino-5-mercapto-1,2,4-triazole derivatives | 6 hours | 2.5 minutes | Significant time reduction and improved yield (from 80% to 90%). | arkat-usa.org |

| Cyclization to Triazolothiadiazole | 18 hours | 3 minutes | Massive acceleration of the cyclization step with an improved yield (from 80% to 91%). | arkat-usa.org |

Applications of Flow Chemistry in Thiazole Compound Preparation

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. These benefits include superior control over reaction parameters (temperature, pressure, and stoichiometry), enhanced safety due to the small reaction volumes at any given time, and the potential for straightforward automation and scaling up.

While specific examples detailing the flow synthesis of this compound are not prevalent, the principles of this technology are highly applicable. For example, a continuous-flow method has been developed for the synthesis of carboxylic acids using carbon dioxide gas in a specialized "tube-in-tube" reactor. durham.ac.uk This system allows for efficient and safe handling of a reactive gas, leading to quantitative conversion and high-purity products. durham.ac.uk Such a strategy could conceivably be adapted for the carboxylation of a suitable thiazole intermediate.

A key synergy of flow chemistry is its integration with immobilized reagents and scavengers. This "machine-assisted" approach simplifies purification, often eliminating the need for conventional aqueous work-ups or chromatography. durham.ac.uk Products can be isolated through a "catch-and-release" protocol, where the desired compound is temporarily bound to a solid support while impurities are washed away. durham.ac.uk This aligns perfectly with the principles of green chemistry by minimizing solvent use and waste generation.

| Feature of Flow Chemistry | Advantage for Thiazole Synthesis | Reference |

|---|---|---|

| Precise Parameter Control | Improved selectivity and yield for complex multi-step heterocyclic syntheses. | durham.ac.uk |

| Enhanced Safety | Safe handling of potentially hazardous intermediates or exothermic reactions due to small reactor volumes. | durham.ac.uk |

| Integration with Immobilized Reagents | Simplified purification, reduced solvent waste, and elimination of traditional work-ups. | durham.ac.uk |

| Scalability | Easier to scale up production by running the system for longer periods, avoiding batch-to-batch variability. | durham.ac.uk |

Elucidation of Chemical Reactivity and Derivatization Pathways of 4 Amino 2 Chlorothiazole 5 Carboxylic Acid

Reactivity Profiles of the Carboxylic Acid Group

The carboxylic acid functionality at the C5 position of the thiazole (B1198619) ring is a key site for derivatization. Its reactivity is influenced by the electron-withdrawing nature of the heterocyclic ring and the adjacent chloro and amino substituents.

The carboxylic acid group readily undergoes esterification and amidation, which are fundamental transformations for creating libraries of compounds for various applications.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This is an equilibrium-driven process where the use of excess alcohol can shift the equilibrium towards the formation of the ester. masterorganicchemistry.com For instance, ethyl 2-aminothiazole-5-carboxylate can be prepared via electrophilic α-bromination of ethyl β-ethoxyacrylate followed by thiazole ring formation with thiourea (B124793). semanticscholar.org While this is a synthetic route to a related ester, the principle of direct esterification of the carboxylic acid is also applicable.

Amidation: The formation of amides from 4-amino-2-chlorothiazole-5-carboxylic acid is a crucial reaction, often employed in the synthesis of biologically active molecules. Direct amidation can be achieved by heating the carboxylic acid with an amine, but this often requires harsh conditions. More commonly, the carboxylic acid is first activated to a more reactive species.

A variety of coupling agents are used to facilitate this transformation under milder conditions. Reagents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDCI) are used to mediate the coupling between the carboxylic acid and an amine. mdpi.com Another approach involves the conversion of the carboxylic acid to an acyl chloride, which then readily reacts with an amine to form the amide. nih.govgoogle.com For example, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have been synthesized by reacting 2-amino-thiazole-5-carboxylic acid with various anilines. nih.govnih.gov

Recent advancements have also explored the use of catalysts like titanium tetrafluoride (TiF4) for the direct amidation of carboxylic acids with amines, offering an efficient protocol. researchgate.netrsc.org

| Reaction Type | Reactants | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Esterification | Carboxylic Acid + Alcohol | Acid Catalyst (e.g., H₂SO₄), Heat | Ester | masterorganicchemistry.com |

| Amidation | Carboxylic Acid + Amine | Coupling Agent (e.g., EDCI) | Amide | mdpi.com |

| Amidation via Acyl Chloride | Carboxylic Acid -> Acyl Chloride + Amine | 1. SOCl₂ or (COCl)₂ 2. Amine, Base | Amide | nih.gov |

| Catalytic Amidation | Carboxylic Acid + Amine | TiF₄, Toluene, Reflux | Amide | researchgate.net |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a challenging transformation for aromatic and heteroaromatic carboxylic acids. The stability of the thiazole ring makes this process require specific conditions. Photoredox catalysis has emerged as a mild method for the decarboxylation of carboxylic acids, including α-amino acids, to generate alkyl radicals that can be trapped to form new products. mdpi.com For aromatic carboxylic acids, microwave irradiation in the presence of a copper(I) oxide catalyst can facilitate protodecarboxylation. organic-chemistry.org While specific studies on the decarboxylation of this compound are not prevalent, these modern methods offer potential pathways for its transformation into 4-amino-2-chlorothiazole.

The conversion of the carboxylic acid to more reactive intermediates like anhydrides and acyl halides is a common strategy to facilitate further reactions.

Acyl Halides: Acyl chlorides are highly reactive derivatives of carboxylic acids and are key intermediates in the synthesis of esters, amides, and anhydrides. libretexts.org They are typically prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus chlorides like PCl₅ or PCl₃. libretexts.orgwikipedia.orglibretexts.orgyoutube.comkhanacademy.org The reaction with thionyl chloride is often advantageous as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous, simplifying purification. libretexts.org

Anhydrides: Carboxylic anhydrides can be synthesized from carboxylic acids through various methods. A common laboratory preparation involves the reaction of a carboxylic acid with an acyl chloride. wikipedia.orgyoutube.comkhanacademy.org This can be used to form both symmetrical and mixed anhydrides. Dehydrating agents such as oxalyl chloride or dicyclohexylcarbodiimide (DCC) can also be used to form anhydrides directly from carboxylic acids. nih.gov A catalytic system using triphenylphosphine oxide and oxalyl chloride has been shown to be highly efficient for synthesizing symmetric carboxylic anhydrides under mild conditions. nih.gov

| Target Derivative | Reagent | Byproducts | Reference |

|---|---|---|---|

| Acyl Chloride | Thionyl chloride (SOCl₂) | SO₂, HCl | libretexts.org |

| Oxalyl chloride ((COCl)₂) | CO, CO₂, HCl | wikipedia.org | |

| Phosphorus pentachloride (PCl₅) | POCl₃, HCl | libretexts.org | |

| Anhydride | Carboxylic acid + Acyl chloride | HCl | wikipedia.orgkhanacademy.org |

| Dehydrating agent (e.g., DCC) | Dicyclohexylurea | nih.gov |

Reactivity Profiles of the Amino Group

The amino group at the C4 position of the thiazole ring is nucleophilic and serves as a handle for a variety of chemical modifications, including acylation, sulfonylation, alkylation, and arylation.

Acylation: The amino group can be readily acylated using acylating agents such as acyl chlorides or anhydrides in the presence of a base. mdpi.comnih.gov This reaction leads to the formation of an amide bond. For example, the acylation of 2-aminothiazole (B372263) derivatives with substituted aromatic acid chlorides has been reported. nih.gov The reaction of 2-amino-thiazole-5-carboxylic acid phenylamides with chloroacetyl chloride in the presence of a base like potassium carbonate affords the corresponding chloroacetamide derivatives. mdpi.comnih.gov

Sulfonylation: In a similar fashion to acylation, the amino group can be sulfonylated by reacting it with a sulfonyl chloride in the presence of a base. This reaction yields a sulfonamide, a functional group prevalent in many pharmaceutical compounds.

Alkylation: The amino group can be alkylated using alkyl halides. However, controlling the degree of alkylation (mono-, di-, or tri-alkylation) can be challenging. Reductive amination, a two-step process involving the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction, is a more controlled method for mono-alkylation.

Arylation: The introduction of an aryl group onto the amino functionality can be achieved through nucleophilic aromatic substitution (SNAr) reactions, particularly with highly activated aryl halides such as perfluoroarenes. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also powerful methods for forming C-N bonds between the amino group and aryl halides or triflates, although their application on this specific substrate would require careful optimization to avoid competing reactions at the 2-chloro position.

| Reaction Type | Reactants | Reagents/Conditions | Product Functional Group | Reference |

|---|---|---|---|---|

| Acylation | Amino Group + Acyl Chloride/Anhydride | Base (e.g., Pyridine (B92270), K₂CO₃) | Amide | mdpi.comnih.gov |

| Sulfonylation | Amino Group + Sulfonyl Chloride | Base | Sulfonamide | General Knowledge |

| Alkylation | Amino Group + Alkyl Halide | Base | Substituted Amine | General Knowledge |

| Arylation (SNAr) | Amino Group + Activated Aryl Halide | Base | Aryl Amine | nih.gov |

Diazotization and Subsequent Coupling Reactions

The primary amino group at the C4 position of this compound is amenable to diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). This reaction converts the amino group into a diazonium salt, a versatile intermediate for further functionalization.

The general reaction is as follows: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O

The stability of the resulting thiazole-4-diazonium salt is a critical factor. Typically, heteroaromatic diazonium ions are less stable than their carbocyclic analogs. cdnsciencepub.com The presence of electron-withdrawing groups, such as the C2-chloro and C5-carboxylic acid moieties on the ring, can further destabilize the diazonium salt, necessitating low temperatures (typically 0-5 °C) during its formation and subsequent use.

Once formed, the diazonium salt can undergo a variety of reactions, most notably azo coupling. In this electrophilic aromatic substitution reaction, the diazonium ion acts as an electrophile, attacking an electron-rich coupling component like phenols, anilines, or activated methylene compounds to form highly colored azo compounds. researchgate.netresearchgate.net For instance, coupling with thymol has been demonstrated for other 2-aminothiazole derivatives. researchgate.netbenthamdirect.com The reaction with an activated aromatic compound (Ar'-H) proceeds as:

Ar-N₂⁺X⁻ + Ar'-H → Ar-N=N-Ar' + HX

The position of coupling on the partner molecule is dictated by its existing substituents. This reactivity provides a pathway to synthesize a wide range of dyes and molecules with potential biological activity. nih.govsemanticscholar.org

Beyond azo coupling, the diazonium group can be replaced by various nucleophiles in Sandmeyer-type reactions, although this is less common for aminothiazoles compared to anilines. This could potentially allow for the introduction of other functional groups at the C4 position. nih.gov

Synthesis and Transformations of Schiff Bases and Related Imine Derivatives

The 4-amino group of the title compound can readily react with aldehydes and ketones to form Schiff bases, or imines. nih.gov This condensation reaction typically occurs under acidic or basic catalysis and involves the nucleophilic attack of the amino nitrogen on the carbonyl carbon, followed by dehydration. sjpas.comresearchgate.net

The general synthesis is: Ar-NH₂ + R-CHO → Ar-N=CH-R + H₂O

The reactivity of the amino group is influenced by the electronic properties of the thiazole ring. The electron-donating character of the amino group is somewhat tempered by the withdrawing effects of the adjacent chloro and carboxylic acid groups, which may affect the reaction kinetics compared to simpler aminothiazoles.

A variety of aromatic and aliphatic aldehydes can be used in this transformation, leading to a diverse library of imine derivatives. alayen.edu.iqsjpas.com These Schiff bases are not merely static products; the imine bond itself is a reactive functional group.

Key Transformations of the Derived Schiff Bases:

Reduction: The C=N double bond can be selectively reduced using agents like sodium borohydride (NaBH₄) to yield stable secondary amines.

Cyclization: The imine moiety can participate in cycloaddition reactions or be used as a handle to construct larger heterocyclic systems.

Coordination Chemistry: The imine nitrogen, along with other heteroatoms in the parent molecule, can act as a coordination site for metal ions, forming metal complexes with potential catalytic or biological applications. royalsocietypublishing.org

It is noteworthy that 2-aminothiazole derivatives can exist in equilibrium with their 2-iminothiazoline tautomer. rsc.orgwikipedia.org For this compound, the amino tautomer is generally favored, but the potential for imine-tautomerism adds another layer to its reactivity profile.

Reactivity Profiles of the Chloro Substituent

The chlorine atom at the C2 position is a key site for functionalization, primarily through substitution and metal-catalyzed cross-coupling reactions. The C2 position of the thiazole ring is inherently electron-deficient, making it susceptible to nucleophilic attack. chemicalbook.com

Nucleophilic Aromatic Substitution (SNAr) on the Thiazole Ring

The C2-chloro group can be displaced by a variety of nucleophiles via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is facilitated by the electron-withdrawing nature of the thiazole ring's nitrogen atom and the C5-carboxylic acid group, which help to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.com

However, the C4-amino group is strongly electron-donating, which can decrease the electrophilicity of the C2 carbon and thus slow down the rate of SNAr. This electronic tug-of-war between the activating/deactivating groups is a central feature of the molecule's reactivity. Despite the deactivating effect of the amino group, SNAr reactions at the C2 position of similarly substituted thiazoles are known, particularly with strong nucleophiles or under forcing conditions. researchgate.net

Typical nucleophiles that can displace the chloro group include:

| Nucleophile Class | Example Nucleophile | Product Type |

| O-Nucleophiles | Alkoxides (e.g., NaOMe) | 2-Alkoxythiazole |

| S-Nucleophiles | Thiolates (e.g., NaSPh) | 2-Thioether |

| N-Nucleophiles | Amines (e.g., Piperidine) | 2-Aminothiazole derivative |

| C-Nucleophiles | Cyanide (e.g., KCN) | 2-Cyanothiazole |

The reaction rate is also dependent on the nature of the leaving group, with halogen reactivity generally following the trend F > Cl > Br > I for the rate-determining addition step of the SNAr mechanism.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, and the C2-chloro substituent serves as a handle for such transformations. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, advancements in catalyst design (e.g., using electron-rich, bulky phosphine ligands) have made their use increasingly common. wikipedia.org

Suzuki Coupling: This reaction pairs the 2-chlorothiazole derivative with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base to form a 2-aryl- or 2-vinylthiazole. researchgate.net This is a versatile method for creating biaryl structures.

Heck Reaction: The Heck reaction involves the coupling of the 2-chlorothiazole with an alkene, catalyzed by a palladium complex, to introduce a vinyl substituent at the C2 position. researchgate.netorganic-chemistry.orglibretexts.org

Sonogashira Coupling: This reaction forms a C-C bond between the 2-chlorothiazole and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. researchgate.netorganic-chemistry.orglibretexts.org It is a direct method for the synthesis of 2-alkynylthiazoles.

The efficiency of these reactions can be influenced by the other functional groups on the ring. The amino and carboxylate moieties could potentially coordinate with the metal catalyst, which might either inhibit or, in some cases, facilitate the catalytic cycle.

Table of Cross-Coupling Reactions:

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki | R-B(OH)₂ | Pd(0) catalyst, Base | Thiazole-C-R (Aryl/Vinyl) |

| Heck | Alkene | Pd(0) catalyst, Base | Thiazole-C=C |

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole Ring System

The substitution pattern of this compound creates a complex reactivity landscape for further substitution on the ring itself.

Electrophilic Substitution: The thiazole ring is generally considered electron-deficient and thus relatively unreactive towards electrophiles compared to benzene. However, the C4-amino group is a powerful activating group and strongly directs electrophiles to the ortho and para positions. In this molecule, the position para to the amino group (C2) is occupied by chlorine, and the position ortho (C5) is occupied by the carboxylic acid. Therefore, there are no available activated positions for a standard electrophilic aromatic substitution reaction. Any attempted electrophilic substitution would likely require harsh conditions and could lead to a mixture of products or reaction at the amino group itself. rsc.org Theoretical calculations on the parent thiazole ring indicate the order of reactivity for electrophilic attack is C5 > C4 > C2. chemicalbook.comresearchgate.net With C5 and C4 occupied, electrophilic attack is highly disfavored.

Nucleophilic Substitution: As discussed in section 3.3.1, the most probable site for nucleophilic attack is the C2 carbon, leading to the displacement of the chloro group. Nucleophilic attack at other positions (C4 or C5) to displace the amino or carboxylic acid groups is not feasible under normal conditions. In some highly activated heterocyclic systems, nucleophilic substitution of hydrogen (SNArH) can occur, but this is unlikely for this specific substrate without strong oxidation or specialized reagents.

Chelation and Coordination Chemistry with this compound

This molecule possesses multiple potential donor atoms—the amino nitrogen (N4), the thiazole ring nitrogen (N3), and the oxygen atoms of the carboxylate group—making it an excellent candidate as a ligand in coordination chemistry. uq.edu.aunih.gov The spatial arrangement of the 4-amino and 5-carboxylic acid groups is particularly significant, as they can act in concert as a bidentate chelating agent.

Upon deprotonation of the carboxylic acid, the resulting carboxylate and the adjacent amino group can form a stable five-membered chelate ring with a metal ion. researchgate.net This N,O-bidentate coordination mode is common for α-amino acids and related structures.

Potential Coordination Modes:

Bidentate N,O-Chelation: The ligand coordinates to a metal center through the nitrogen of the 4-amino group and one oxygen of the 5-carboxylate group. This is likely the most favorable coordination mode.

Bridging: The carboxylate group could act as a bridge between two metal centers, potentially leading to the formation of coordination polymers.

Tridentate Coordination: It is conceivable that the thiazole ring nitrogen (N3) could also participate in coordination, leading to a tridentate binding mode, although this would involve forming larger, potentially strained chelate rings.

Simple Coordination: One or more of the donor atoms could coordinate to a metal center without forming a chelate ring, for example, acting as a monodentate ligand through the N3 atom.

The ability of aminothiazole derivatives to form stable complexes with a variety of transition metals (e.g., Cu, Zn, Co, Ni) has been well-documented. royalsocietypublishing.orguq.edu.auroyalsocietypublishing.org The resulting metal complexes can exhibit interesting structural, electronic, and magnetic properties, with potential applications in catalysis and materials science.

Theoretical and Computational Investigations of 4 Amino 2 Chlorothiazole 5 Carboxylic Acid

Quantum Chemical Analysis of Molecular Structure and Conformations

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to predict the three-dimensional structure of molecules with high accuracy. nih.gov For 4-Amino-2-chlorothiazole-5-carboxylic acid, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G, can determine the most stable geometric arrangement of its atoms. mdpi.com

These calculations typically involve geometry optimization, a process that finds the lowest energy conformation of the molecule. The analysis of related thiazole (B1198619) derivatives suggests that the thiazole ring is essentially planar. The primary conformational flexibility arises from the rotation of the amino (-NH₂) and carboxylic acid (-COOH) groups relative to this ring. Computational studies on similar structures, like thiazole 2-carboxylic acid, have shown the possibility of rotational isomers, which could influence the molecule's properties and interactions. ulpgc.es The predicted bond lengths and angles provide a foundational understanding of the molecule's structural framework.

Table 1: Predicted Geometrical Parameters for this compound Note: These are representative values based on DFT calculations of similar thiazole structures. Actual values may vary.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C2-Cl | ~1.74 Å |

| Bond Length | C4-N (amino) | ~1.36 Å |

| Bond Length | C5-C (carboxyl) | ~1.48 Å |

| Bond Length | C=O (carboxyl) | ~1.21 Å |

| Bond Angle | Cl-C2-N3 | ~125° |

| Bond Angle | N(amino)-C4-C5 | ~122° |

Exploration of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Gap Analysis)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. pearson.com The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wikipedia.org A small gap generally implies high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. libretexts.org For this compound, DFT calculations can map the distribution and energies of these orbitals. The HOMO is expected to be localized primarily on the electron-rich amino group and the thiazole ring, while the LUMO is likely distributed across the π-system of the ring and the electron-withdrawing chloro and carboxylic acid substituents.

Table 2: Predicted Frontier Orbital Energies for this compound Note: These values are illustrative and based on calculations performed on analogous 2-aminothiazole (B372263) systems.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Gap (ΔE) | 4.5 eV |

Computational Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of this compound. These calculations help in assigning the absorption bands observed in experimental IR spectra. Key predicted vibrations would include the N-H stretching of the amino group, the O-H and C=O stretching of the carboxylic acid group, and characteristic vibrations of the thiazole ring. ulpgc.esmdpi.com Studies on similar molecules like 2-amino-4-(4-chloro-phenyl)thiazole provide a basis for these predictions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. mdpi.com These predictions are crucial for assigning signals in experimental NMR spectra and confirming the molecular structure. researchgate.net For the title compound, calculations would predict shifts for the amino protons, the carboxylic acid proton, and the carbons within the thiazole ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Vis region. The lowest energy transition is typically from the HOMO to the LUMO. libretexts.org The calculated maximum absorption wavelength (λmax) can be correlated with the HOMO-LUMO gap, providing insight into the molecule's electronic behavior.

Table 3: Predicted Spectroscopic Data for this compound Note: These are representative values based on computational studies of related thiazole derivatives.

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| IR | N-H Stretch (asymmetric) | ~3480 cm⁻¹ |

| IR | O-H Stretch | ~3400 cm⁻¹ (broad) |

| IR | C=O Stretch | ~1700 cm⁻¹ |

| ¹³C NMR | C=O (carboxyl) | ~165 ppm |

| ¹³C NMR | C-Cl | ~155 ppm |

| UV-Vis | λmax (HOMO-LUMO transition) | ~275 nm |

Mechanistic Elucidation of Chemical Reactions through Advanced Computational Modeling

Advanced computational modeling allows for the detailed investigation of chemical reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. The calculation of activation energies provides a quantitative measure of a reaction's feasibility. mdpi.com

For this compound, several reactions could be explored computationally:

Amide Bond Formation: The reaction of the carboxylic acid group with various amines to form amides is a common transformation. nih.gov Computational models can elucidate the mechanism, determining whether it proceeds through a direct pathway or involves intermediates, and calculate the energy barriers involved.

Nucleophilic Aromatic Substitution: The chlorine atom at the C2 position is susceptible to substitution by nucleophiles. Quantum chemical calculations can model the transition state of this substitution, helping to predict the reaction rate and selectivity. wuxibiology.com

Electrophilic Substitution: The reactivity of the thiazole ring towards electrophiles can be assessed by calculating molecular electrostatic potential maps and Fukui functions, which indicate the most likely sites for electrophilic attack.

These computational studies provide deep mechanistic insights that are often difficult to obtain through experimental means alone.

Studies on Solvent Effects and Tautomeric Equilibria

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of a solvent on molecular structure, stability, and reactivity. mdpi.com For this compound, solvent effects would be important in determining the preferred conformation and the energies of its frontier orbitals.

Furthermore, 2-aminothiazole derivatives can exist in different tautomeric forms, most commonly the amino and imino forms. wikipedia.org Tautomers are isomers that differ in the position of a proton. DFT calculations are highly effective at determining the relative energies of different tautomers, thereby predicting the most stable form in both the gas phase and in various solvents. mdpi.com For the title compound, the equilibrium between the 4-amino tautomer and its corresponding 4-imino tautomer can be computationally investigated to understand its structural preferences under different conditions.

Role As a Precursor and Versatile Building Block in Advanced Chemical Synthesis

Utility in the Construction of Diverse Fused Heterocyclic Systems

4-Amino-2-chlorothiazole-5-carboxylic acid serves as a key reagent in the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse biological activities. A notable application of this compound is in the preparation of thiazolo[5,4-b]pyridines. These fused bicyclic structures have been investigated as novel inhibitors of the human immunodeficiency virus type 1 (HIV-1). The synthesis involves the reaction of this compound with 2,6-dichloropyridines, demonstrating the utility of the aminothiazole core in constructing complex heterocyclic frameworks.

| Reactant | Product | Application |

| This compound | Thiazolo[5,4-b]pyridines | HIV-1 Inhibitors |

| 2,6-Dichloropyridines |

Integration into the Synthesis of Complex Organic Architectures

The reactivity of this compound and its derivatives allows for their integration into larger, more complex organic molecules. For instance, related 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have been synthesized as part of research efforts to develop potent and selective anti-tumor drugs. These complex structures are often designed based on the framework of existing drugs, such as dasatinib. The synthesis of such molecules showcases the role of the aminothiazole scaffold as a foundational element for building intricate organic architectures with potential therapeutic applications.

| Starting Material Scaffold | Target Complex Molecule | Therapeutic Area |

| 2-Amino-thiazole-5-carboxylic acid derivatives | N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | Oncology |

Application in Ligand Design for Targeted Metal Coordination

While the broader class of aminothiazole derivatives is known to participate in ligand design for metal coordination, specific, publicly available research detailing the application of this compound in this context is limited. The presence of nitrogen and sulfur atoms in the thiazole (B1198619) ring, along with the amino and carboxylic acid functional groups, theoretically makes it a potential candidate for forming coordination complexes with various metal ions. However, detailed studies focusing on this particular compound's coordination chemistry are not extensively reported in the available scientific literature.

Incorporation into Supramolecular Assemblies and Functional Materials

There is a lack of specific published research on the incorporation of this compound into supramolecular assemblies and functional materials. The development of such materials often relies on molecules with specific self-assembly properties or the ability to form extended networks. While the functional groups on this compound could potentially engage in non-covalent interactions, its specific use in this area of research has not been detailed in the scientific literature.

Contribution to Polymer Chemistry and Advanced Materials Research

The contribution of this compound to polymer chemistry and advanced materials research is not well-documented in the available scientific literature. Its potential as a monomer for polymerization or as a functional additive for modifying polymer properties has not been a significant focus of published studies. Therefore, its role in this field remains an area for potential future exploration.

Methodologies for Advanced Characterization and Mechanistic Analysis in 4 Amino 2 Chlorothiazole 5 Carboxylic Acid Research

Application of Advanced Spectroscopic Techniques for Reaction Monitoring and Mechanistic Insights (e.g., in situ NMR, Time-Resolved Spectroscopy)

In situ Nuclear Magnetic Resonance (NMR) Spectroscopy allows for the continuous monitoring of a chemical reaction within the NMR spectrometer. By acquiring spectra at regular intervals, researchers can track the depletion of reactants and the formation of products and intermediates simultaneously. For the synthesis of 4-Amino-2-chlorothiazole-5-carboxylic acid, ¹H NMR and ¹³C NMR would be the primary techniques. For instance, in a reaction forming the thiazole (B1198619) ring, one could observe the disappearance of signals corresponding to the starting materials and the emergence of characteristic peaks for the thiazole ring protons and carbons. researchgate.netnih.gov This quantitative data enables the calculation of reaction rates and helps in optimizing reaction conditions such as temperature, pressure, and catalyst loading.

Table 1: Illustrative In situ ¹H NMR Data for a Thiazole Synthesis Reaction

| Reaction Time (min) | Reactant A (Integral) | Reactant B (Integral) | Intermediate C (Integral) | Product (Integral) |

|---|---|---|---|---|

| 0 | 1.00 | 1.00 | 0.00 | 0.00 |

| 15 | 0.75 | 0.78 | 0.15 | 0.10 |

| 30 | 0.52 | 0.55 | 0.25 | 0.23 |

| 60 | 0.21 | 0.23 | 0.18 | 0.61 |

| 120 | 0.05 | 0.06 | 0.04 | 0.91 |

Time-Resolved Spectroscopy encompasses techniques that probe molecular changes on very short timescales, from femtoseconds to seconds. researchgate.net Techniques like time-resolved infrared (TRIR) or transient absorption spectroscopy are particularly useful for studying photochemical reactions or identifying short-lived intermediates that are not detectable by slower methods like standard NMR. researchgate.netacs.org For thiazole derivatives, these methods can elucidate excited-state properties and conformational changes, which is crucial for applications in materials science and photochemistry. acs.orgrsc.org For example, a laser pulse could initiate a reaction, and a subsequent probe pulse would record the absorption or emission spectrum at a specific delay, mapping the evolution of transient species. researchgate.net

Crystallographic Studies for Precise Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides unequivocal proof of a molecule's constitution, conformation, and the nature of intermolecular interactions within its crystal lattice.

For this compound, a single-crystal X-ray diffraction study would yield precise data on bond lengths, bond angles, and torsional angles. This information confirms the connectivity of the atoms and the planarity of the thiazole ring. Furthermore, it reveals how molecules pack together in the crystal, identifying intermolecular forces such as hydrogen bonds between the amino and carboxylic acid groups or stacking interactions between thiazole rings. researchgate.net Such studies have been performed on numerous thiazole carboxylic acid derivatives, providing fundamental insights into their structural chemistry. researchgate.netnih.gov

While specific crystallographic data for this compound is not publicly available, the typical parameters obtained from such an analysis are presented below using data from the closely related Thiazole-5-carboxylic acid as an illustrative example. nih.gov

Table 2: Representative Crystallographic Data for Thiazole-5-carboxylic Acid

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P b c m |

| Unit Cell Dimensions | |

| a (Å) | 6.780 |

| b (Å) | 12.082 |

| c (Å) | 6.403 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 524.3 |

| Z (Molecules/unit cell) | 4 |

Data sourced from a study on Thiazole-5-carboxylic acid. nih.gov

Advanced Chromatographic and Mass Spectrometric Approaches for Reaction Pathway Elucidation and Product Purity Verification

Chromatography and mass spectrometry are powerful complementary techniques for analyzing complex mixtures, identifying unknown compounds, and verifying the purity of synthesized products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment. semanticscholar.org A sample of this compound would be dissolved and injected into the HPLC system. The components of the sample are separated based on their affinity for a stationary phase (the column) and a mobile phase (the solvent). The time it takes for a compound to travel through the column is its retention time (tᵣ), which is characteristic of the compound under specific conditions. A pure sample will ideally show a single sharp peak. The presence of other peaks indicates impurities, and the area of each peak is proportional to the concentration of the corresponding component. This allows for the precise quantification of purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive detection and identification capabilities of mass spectrometry. As components elute from the HPLC column, they are ionized and their mass-to-charge ratio (m/z) is measured by the mass spectrometer. This allows for the definitive identification of the main product, as well as any impurities or reaction byproducts, even at trace levels. nih.govresearchgate.net For mechanistic studies, LC-MS is invaluable for detecting and identifying reaction intermediates, helping to piece together the step-by-step reaction pathway. nih.gov High-Resolution Mass Spectrometry (HRMS) can provide extremely accurate mass measurements, allowing for the determination of a compound's elemental formula. nih.gov

Table 3: Hypothetical LC-MS Data for Analysis of a this compound Synthesis Mixture

| Retention Time (min) | Detected m/z [M+H]⁺ | Proposed Identity | Purity (%) |

|---|---|---|---|

| 1.8 | 153.02 | Starting Material 1 | 0.8 |

| 2.5 | 118.99 | Starting Material 2 | 1.1 |

| 4.7 | 192.97 | This compound | 97.5 |

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) may also be employed, particularly if the target compound or its intermediates are volatile or can be made volatile through a chemical derivatization process. nih.govsdstate.edu This approach has been successfully used for the analysis of related thiazole carboxylic acids in various matrices. nih.gov

Future Research Perspectives and Emerging Directions for 4 Amino 2 Chlorothiazole 5 Carboxylic Acid

Development of Innovative and Sustainable Synthetic Routes

The advancement of organic synthesis is increasingly benchmarked by its environmental footprint, efficiency, and cost-effectiveness. Future research into the synthesis of 4-Amino-2-chlorothiazole-5-carboxylic acid should prioritize these principles. While classical methods for thiazole (B1198619) synthesis, such as variations of the Hantzsch reaction involving thiourea (B124793), are established, they often rely on harsh conditions or stoichiometric reagents. nih.govsemanticscholar.org

Emerging research should focus on:

Catalytic Methods: Investigating novel transition-metal or organocatalytic systems to construct the thiazole ring or introduce its substituents with higher atom economy.

Flow Chemistry: Developing continuous-flow processes for the synthesis, which can offer superior control over reaction parameters, enhance safety, and allow for easier scalability compared to batch production.

Green Solvents and Reagents: Exploring the use of bio-based solvents, ionic liquids, or deep eutectic solvents to replace traditional volatile organic compounds. Furthermore, replacing hazardous reagents like N-bromosuccinimide (NBS), sometimes used in related syntheses, with more benign alternatives is a critical goal. nih.govnih.gov

| Synthetic Aspect | Conventional Approach | Proposed Sustainable Alternative | Potential Benefits |

| Ring Formation | Hantzsch-type condensation with thiourea and α-halocarbonyls. nih.gov | One-pot, multi-component reactions under catalytic conditions. | Reduced waste, higher efficiency, simplified purification. |

| Solvent System | Tetrahydrofuran, Acetic Acid. nih.govmdpi.com | Water, ethanol, supercritical CO₂, or solvent-free conditions. | Lower environmental impact, reduced cost, enhanced safety. |

| Reagents | Use of stoichiometric brominating agents (e.g., NBS). semanticscholar.org | Catalytic halogenation or electrochemical methods. | Avoidance of hazardous reagents, improved atom economy. |

| Energy Input | Conventional heating (reflux). mdpi.com | Microwave irradiation or ultrasonic assistance. | Faster reaction times, lower energy consumption. |

Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations

The inherent reactivity of this compound is dictated by its multiple functional groups. While standard transformations like amide formation from the carboxylic acid or acylation of the amino group are known for related structures, future work should aim to uncover novel and unconventional reactions. nih.govlibretexts.org

Key areas for exploration include:

C-H Functionalization: Investigating the direct functionalization of the C-H bonds on the thiazole ring or its substituents, bypassing the need for pre-functionalized starting materials.

Cross-Coupling Reactions: Expanding the scope of cross-coupling reactions beyond simple substitutions. The chloro group at the 2-position is a prime handle for Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions to create diverse libraries of derivatives. mdpi.com

Ring Transformation Chemistry: Studying the possibility of using this compound as a synthon for constructing more complex heterocyclic systems through controlled ring-opening and ring-closing cascades.

Electrophilic and Nucleophilic Aromatic Substitution: Mechanistic studies on the electrophilic attack at the thiazole ring, potentially at the vacant C-4 position if derivatized, and further exploration of nucleophilic substitution of the C2-chloro group with a wider array of nucleophiles. nih.gov

Synergistic Advancements in Computational Predictions and Experimental Validation

The integration of computational chemistry with experimental synthesis is a powerful paradigm for accelerating discovery. For this compound, this synergy can be particularly fruitful.

Future research directions should involve:

DFT (Density Functional Theory) Modeling: Employing DFT calculations to predict the molecule's electronic structure, reactivity hotspots, and spectroscopic properties. mdpi.comresearchgate.net This can guide the design of experiments by identifying the most plausible reaction pathways and predicting the structures of potential products.

Reaction Mechanism Elucidation: Using computational tools to model transition states and reaction intermediates for its various transformations. This can provide fundamental insights into why certain reactions are favored over others.

Virtual Screening: Designing libraries of virtual derivatives and using molecular docking simulations to predict their binding affinity to biological targets, such as enzymes or receptors. researchgate.net This approach can prioritize the synthesis of compounds with the highest potential for biological activity, saving significant time and resources. The experimental synthesis and subsequent biological testing of these prioritized compounds would then serve to validate and refine the computational models.

Expansion of Applications into Novel Domains of Advanced Materials Science and Chemical Engineering

While thiazole derivatives are well-established in medicinal chemistry, the unique properties of this compound could be harnessed in materials science and chemical engineering. nih.govresearchgate.net

Potential emerging applications include:

Functional Polymers: The molecule can be used as a monomer or a functional building block for the synthesis of novel polymers. The carboxylic acid and amino groups provide handles for polymerization (e.g., to form polyamides), while the thiazole ring can impart desirable properties such as thermal stability, conductivity, or metal-coordinating ability.

Corrosion Inhibitors: The nitrogen and sulfur atoms in the thiazole ring are known to coordinate with metal surfaces. This suggests that the compound or its derivatives could be effective corrosion inhibitors for various metals and alloys, a critical application in chemical engineering.

Organic Semiconductors: Thiazole-containing conjugated systems are of interest for applications in organic electronics. Future work could focus on incorporating this molecule into larger π-conjugated structures to create new materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Sensors and Chelating Agents: The functional groups on the molecule could be tailored to selectively bind with specific metal ions or small molecules. This could enable its use as a chemical sensor or as a chelating agent for environmental remediation or analytical purposes.

Fundamental Contributions to Mechanistic Organic Chemistry through Studies of this compound

Beyond its applications, this compound can serve as a model system for studying fundamental concepts in organic chemistry. The interplay of its functional groups provides a platform to investigate complex chemical principles.

Areas for fundamental study include:

Tautomerism: A detailed investigation of the amino-imino tautomerism inherent to the 2-aminothiazole (B372263) system. Studies could explore how substituents, solvent, and temperature affect the equilibrium between the different tautomeric forms. The related compound 2-aminothiazoline-4-carboxylic acid is known to exist in equilibrium with its imino tautomer. wikipedia.org

Intramolecular Interactions: Probing the nature and influence of intramolecular hydrogen bonding between the carboxylic acid, the amino group, and the thiazole nitrogen. These non-covalent interactions can significantly influence the molecule's conformation and reactivity.

Transmission of Electronic Effects: Using a series of derivatives to systematically study how electronic effects are transmitted through the thiazole ring. This involves correlating reaction rates or spectroscopic properties with substituent parameters to gain a quantitative understanding of the electronic nature of the 2-aminothiazole scaffold.

Q & A

Q. What are the optimal synthetic routes for 4-amino-2-chlorothiazole-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of thioamide precursors with α-chlorocarboxylic acid derivatives. For example, 2-aminothiazole derivatives can be synthesized via Hantzsch thiazole synthesis, where thioureas react with α-haloketones or α-haloacids under reflux in polar solvents (e.g., ethanol or acetic acid). Catalytic hydrogenation may be employed to deprotect intermediates, as seen in analogous benzoic acid derivatives . To maximize yield, optimize stoichiometry (e.g., 1:1 molar ratio of thiourea to α-chloro reagent) and reaction time (3–5 hours under reflux). Purification via recrystallization from DMF/acetic acid mixtures is recommended to remove unreacted starting materials .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Confirm the presence of the thiazole ring (C-S-C coupling at ~160–170 ppm in NMR) and carboxylic acid proton (~12–14 ppm in NMR).

- HPLC : Assess purity (>98%) using a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) at 254 nm .

- Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H] for : 193.6 g/mol).

Q. What solvent systems are suitable for dissolving this compound in experimental settings?

- Methodological Answer : The compound exhibits limited solubility in non-polar solvents (e.g., hexane). Use polar aprotic solvents like DMSO or DMF for stock solutions (10–50 mM). For biological assays, prepare dilute solutions in PBS (pH 7.4) with <1% DMSO to avoid cytotoxicity. Pre-warm to 37°C and sonicate for 10 minutes to enhance dissolution .

Advanced Research Questions

Q. How do electronic effects of the thiazole ring influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing carboxylic acid group at position 5 and chlorine at position 2 activate the thiazole ring for nucleophilic attack. Computational studies (DFT) can model charge distribution: the C-2 chlorine increases electrophilicity at C-4, enabling reactions with amines or thiols. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and characterize adducts via NMR if fluorinated reagents are used .

Q. What strategies resolve contradictions in reported bioactivity data for thiazole-5-carboxylic acid derivatives?

- Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions. For example, residual DMF in samples can inhibit enzyme activity. Implement orthogonal purification (e.g., preparative HPLC followed by lyophilization) and validate bioactivity in multiple assays (e.g., competitive binding vs. functional cellular assays). Cross-reference with structurally validated analogs, such as dopamine D2/5-HT3 receptor antagonists derived from chlorinated benzoic acid scaffolds .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Long-term stability tests show degradation <5% over 12 months when stored at -20°C in amber vials under argon. Avoid aqueous solutions at pH >8, as hydrolysis of the thiazole ring occurs. For freeze-dried powders, include desiccants (silica gel) to prevent hydration. Confirm stability via periodic HPLC analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.